ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyclopropaneamido group and two methyl groups attached to the thiophene ring, along with an ethyl ester functional group.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It is known that the thiophene nucleus, a component of this compound, is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Biochemical Pathways
It is known that thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with an amino group instead of a cyclopropaneamido group.
Ethyl 2-cyclopropylamino-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a cyclopropylamino group.
Uniqueness
Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of both the cyclopropaneamido group and the ethyl ester functional group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-4-17-13(16)10-7(2)8(3)18-12(10)14-11(15)9-5-6-9/h9H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYNZPSCRRVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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